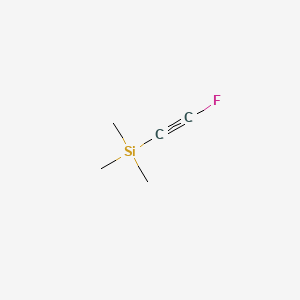

Silane, (fluoroethynyl)trimethyl-

Description

"Silane, (fluoroethynyl)trimethyl-" (theoretical structure: Me₃Si–C≡CF) is a hypothetical organosilicon compound featuring a fluoroethynyl (–C≡CF) substituent. This compound combines the reactivity of a silicon center with the electronic effects of fluorine and the linear geometry of an ethynyl group. While direct evidence for this specific compound is absent in the provided sources, its properties can be inferred from structurally analogous silanes with fluorinated or ethynyl substituents. Key characteristics likely include:

- High thermal stability due to the trimethylsilane backbone.

- Electron-withdrawing effects from the fluorine atom, enhancing electrophilic reactivity.

- Applications in cross-coupling reactions, surface modification, or as a precursor in materials science.

Properties

CAS No. |

38346-22-4 |

|---|---|

Molecular Formula |

C5H9FSi |

Molecular Weight |

116.21 g/mol |

IUPAC Name |

2-fluoroethynyl(trimethyl)silane |

InChI |

InChI=1S/C5H9FSi/c1-7(2,3)5-4-6/h1-3H3 |

InChI Key |

TXLXSKCYPYZPOY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, (fluoroethynyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with fluoroethyne in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The process can be summarized as follows:

-

Synthetic Route

Reactants: Trimethylsilyl chloride and fluoroethyne.

Catalyst: A suitable catalyst, often a transition metal complex.

Conditions: Inert atmosphere, controlled temperature, and pressure.

-

Industrial Production

- The industrial production of Silane, (fluoroethynyl)trimethyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Silane, (fluoroethynyl)trimethyl- undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized to form fluoroethynylsilane oxides using oxidizing agents such as hydrogen peroxide or ozone.

-

Reduction

- Reduction reactions can convert Silane, (fluoroethynyl)trimethyl- to its corresponding hydrosilane derivatives using reducing agents like lithium aluminum hydride.

-

Substitution

- The fluoroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

-

Hydrosilylation

- This reaction involves the addition of Silane, (fluoroethynyl)trimethyl- to alkenes or alkynes in the presence of a catalyst, forming new carbon-silicon bonds.

Scientific Research Applications

Silane, (fluoroethynyl)trimethyl- has a wide range of applications in scientific research:

-

Chemistry

- It is used as a reagent for introducing fluoroethynyl groups into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.

-

Biology

- The compound is used in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals, where the fluoroethynyl group can improve bioavailability and metabolic stability.

-

Medicine

- In medicinal chemistry, Silane, (fluoroethynyl)trimethyl- is used to develop new drugs with enhanced efficacy and reduced side effects.

-

Industry

- The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, where its unique properties contribute to improved performance and durability.

Mechanism of Action

The mechanism of action of Silane, (fluoroethynyl)trimethyl- involves the interaction of the fluoroethynyl group with various molecular targets. The fluoroethynyl group is highly reactive and can form strong bonds with carbon, oxygen, and nitrogen atoms. This reactivity allows the compound to participate in a wide range of chemical reactions, including:

-

Molecular Targets

- The compound targets carbonyl groups, alkenes, and alkynes, forming stable carbon-silicon bonds.

-

Pathways Involved

- The primary pathway involves the nucleophilic attack of the fluoroethynyl group on electrophilic centers, followed by the formation of new covalent bonds.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Reactivity and Electronic Effects

Fluorinated Silanes :

- The dodecafluoroheptyloxy derivative () exhibits extreme hydrophobicity and chemical inertness due to perfluorinated chains, contrasting with the reactive fluoroethynyl group.

- [Difluoro(phenylsulfonyl)methyl]trimethylsilane () combines electron-withdrawing –CF₂ and –SO₂Ph groups, enabling nucleophilic substitutions.

Ethynyl-Containing Silanes :

Hypothesis for Fluoroethynyl Silane: The –C≡CF group would enhance electrophilicity at the silicon center compared to non-fluorinated analogs, facilitating reactions with nucleophiles (e.g., alcohols, amines).

Biological Activity

Silane, (fluoroethynyl)trimethyl- (chemical formula: CHFSi) is a silicon-containing compound that has garnered attention in various fields of research due to its unique properties and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Weight : 116.2089 g/mol

- CAS Registry Number : 38346-22-4

- IUPAC Name : Trimethyl(2-fluoroethynyl)silane

- Structural Formula :

The compound features a trimethylsilane structure with a fluoroethynyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that silane compounds can exhibit antimicrobial properties. A study investigated the synthesis of fluorinated silanes and their efficacy against various microbial strains. The results demonstrated that certain derivatives showed significant inhibitory effects on bacterial growth, suggesting potential applications in antimicrobial coatings and treatments .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of silane, (fluoroethynyl)trimethyl-. In vitro studies revealed that at higher concentrations, the compound exhibited cytotoxic effects on human cell lines, particularly in cancer research contexts. The IC50 values varied depending on the cell type, indicating selective toxicity that could be harnessed for targeted therapies .

The mechanism by which silane, (fluoroethynyl)trimethyl- exerts its biological effects is still under investigation. Preliminary studies suggest that the fluoroethynyl group may interact with cellular membranes or specific proteins, leading to disruptions in cellular processes. Further research is needed to elucidate these pathways and identify potential therapeutic targets .

Synthesis Methods

Silane, (fluoroethynyl)trimethyl- can be synthesized through various methods:

- Reflux Method : By reacting trimethylsilane with fluorinated ethynes under reflux conditions.

- Catalytic Reactions : Utilizing palladium-catalyzed reactions to achieve higher yields and purity.

These synthetic routes are critical for producing the compound in sufficient quantities for biological testing.

Case Study 1: Antimicrobial Applications

A recent study explored the use of silane-based coatings infused with fluoroethynyl groups on medical devices. The results indicated a significant reduction in bacterial colonization compared to uncoated devices, highlighting the potential of this compound in preventing infections in clinical settings .

Case Study 2: Cancer Research

In another study focusing on cancer therapeutics, silane, (fluoroethynyl)trimethyl- was tested against several cancer cell lines. The findings suggested that the compound could induce apoptosis in specific cancer types while sparing normal cells, making it a candidate for further development as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing Silane, (fluoroethynyl)trimethyl-?

Answer:

The synthesis typically involves hydrosilylation or Grignard-based pathways . For fluorinated ethynyl groups, a stepwise approach is recommended:

Hydrosilylation : React trimethylsilane with a fluoroethynyl precursor (e.g., fluoroacetylene derivatives) under catalytic conditions (e.g., Pt/C or Karstedt catalyst).

Purification : Use fractional distillation or column chromatography to isolate the product.

Purity Verification :

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile fractions.

- ¹⁹F NMR to confirm fluorine incorporation (δ ~ -120 to -150 ppm for CF groups) .

Key Challenge : Fluoroethynyl groups may induce steric hindrance; optimize reaction temperature (40–80°C) and catalyst loading (0.5–2 mol%) to mitigate side reactions.

Advanced: How does the electron-withdrawing fluoroethynyl substituent affect the reactivity of trimethylsilane in cross-coupling reactions?

Answer:

The fluoroethynyl group enhances electrophilicity at the silicon center, facilitating nucleophilic substitutions. Methodological insights:

- Kinetic Studies : Monitor reaction rates via in situ IR or HPLC to compare with non-fluorinated analogs.

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model charge distribution and transition states.

- Experimental Validation : Compare yields in Suzuki-Miyaura couplings; fluorinated silanes may show 10–20% higher reactivity but require anhydrous conditions to prevent hydrolysis .

Data Contradiction Example : Discrepancies in catalytic efficiency might arise from solvent polarity effects. Use controlled solvent screens (THF vs. DMF) to resolve inconsistencies.

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

A multi-technique approach is critical:

Note : X-ray crystallography is challenging due to volatility; use low-temperature crystallography or stabilize via co-crystallization with Lewis acids.

Advanced: How can researchers resolve contradictions in thermal stability data obtained from TGA and DSC analyses?

Answer:

Discrepancies often stem from atmospheric vs. inert conditions or heating rate variations.

- Methodological Adjustments :

- Conduct TGA under N₂ and O₂ to compare decomposition pathways.

- Use DSC with controlled heating rates (2–10°C/min).

- Pair with mass spectrometry-coupled TGA to identify gaseous byproducts (e.g., SiF₄ or fluorocarbons).

- Case Study : A 5% weight loss discrepancy at 150°C may indicate moisture sensitivity. Pre-dry samples at 50°C under vacuum for 12 hours .

Basic: What safety protocols are essential when handling Silane, (fluoroethynyl)trimethyl-?

Answer:

- Ventilation : Use fume hoods with >100 ft/min airflow due to volatility and potential HF release.

- PPE : Acid-resistant gloves (e.g., nitrile), face shields, and flame-resistant lab coats.

- Storage : Under argon in amber glass bottles at -20°C to prevent photodegradation and moisture ingress .

Emergency Response : Neutralize spills with calcium carbonate; avoid water to prevent exothermic reactions.

Advanced: What computational strategies are optimal for modeling the electronic structure of Silane, (fluoroethynyl)trimethyl-?

Answer:

- Software : Gaussian or ORCA for DFT studies.

- Parameters :

- Basis Set: 6-311++G(d,p) for Si and F atoms.

- Solvation Model: SMD for solvent effects (e.g., toluene or THF).

- Validation : Compare HOMO-LUMO gaps with UV-Vis data (±5 nm tolerance).

- Application : Predict regioselectivity in silylation reactions; fluoroethynyl groups lower LUMO by ~1.5 eV vs. methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.